(2E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]but-2-enamide
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Overview
Description
(2E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]but-2-enamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, features a methoxy group at the 6-position of the indole ring and a but-2-enamide side chain, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]but-2-enamide typically involves the reaction of 6-methoxyindole with an appropriate but-2-enamide precursor. The reaction conditions often include the use of a base to deprotonate the indole nitrogen, facilitating the nucleophilic attack on the but-2-enamide. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]but-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a hydroxylated derivative.
Reduction: The double bond in the but-2-enamide side chain can be reduced to form a saturated amide.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Electrophilic substitution reactions often require the use of Lewis acids, such as aluminum chloride (AlCl3), to activate the indole ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated indole derivative, while reduction of the double bond can produce a saturated amide.
Scientific Research Applications
(2E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]but-2-enamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a lead compound in drug development for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]but-2-enamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The methoxy group and the but-2-enamide side chain can also influence the compound’s binding affinity and selectivity for its targets. These interactions can lead to the modulation of cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(6-methoxy-1H-indol-3-yl)acetate: This compound features a similar indole ring with a methoxy group but has an acetate side chain instead of a but-2-enamide.
2-Propenoic acid, 3-(6-methoxy-1H-indol-3-yl)-, ethyl ester: This compound also contains a methoxyindole moiety but has a propenoic acid ester side chain.
Uniqueness
(2E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]but-2-enamide is unique due to its specific combination of the methoxyindole ring and the but-2-enamide side chain. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C15H18N2O2 |
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Molecular Weight |
258.32 g/mol |
IUPAC Name |
(E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]but-2-enamide |
InChI |
InChI=1S/C15H18N2O2/c1-3-4-15(18)16-8-7-11-10-17-14-9-12(19-2)5-6-13(11)14/h3-6,9-10,17H,7-8H2,1-2H3,(H,16,18)/b4-3+ |
InChI Key |
IOAMOUWMPXAFTO-ONEGZZNKSA-N |
Isomeric SMILES |
C/C=C/C(=O)NCCC1=CNC2=C1C=CC(=C2)OC |
Canonical SMILES |
CC=CC(=O)NCCC1=CNC2=C1C=CC(=C2)OC |
Origin of Product |
United States |
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